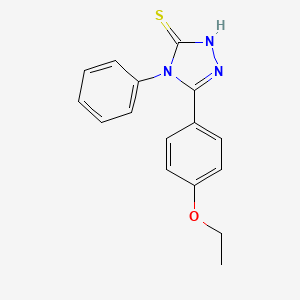![molecular formula C9H9F3O3 B3123924 Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- CAS No. 313655-84-4](/img/structure/B3123924.png)
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
概要
説明
“Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-” is a chemical compound with the IUPAC name "2-[3-(trifluoromethoxy)phenyl]ethanol" . It is a liquid at room temperature . The compound has a molecular weight of 206.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 . This indicates that the compound contains a total of 24 bonds, including 15 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers .
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 206.16 . The compound should be stored in a refrigerator .
科学的研究の応用
Synthesis and Chemical Properties
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, and its derivatives have been explored in various scientific research domains, highlighting their versatile applications in synthetic chemistry and material science. A notable application involves the synthesis of phthalonitrile derivatives bearing fluoro-functionalized groups, leading to the development of zinc phthalocyanine complexes with enhanced solubility in organic solvents. These complexes exhibit significant potential in photophysical and photochemical applications due to their unique properties, such as singlet oxygen generation and fluorescence quantum yields (Aktaş et al., 2014). Furthermore, these substances have been investigated for their potential in photodynamic therapy of cancer, showcasing the development of water-soluble cationic zinc phthalocyanines that are promising candidates for this application (Çakır et al., 2013).
Molecular and Material Engineering
In the realm of material science, ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, serves as a precursor in the preparation of composite membranes for pervaporation separation processes. These membranes exhibit high ethanol-permselectivity, especially at lower ethanol feed concentrations, underscoring their potential in separating ethanol from water efficiently (Chang & Chang, 2002). Additionally, the synthesis of polyfluorodibenz[b,f][1,4]oxazepines via the cyclization of 2-[(polyfluorobenzylidene)amino]phenols in ethanol showcases the role of this compound in facilitating novel organic transformations, leading to materials with potential electronic and optical applications (Allaway et al., 2002).
Advanced Research Applications
Further investigations into the properties and applications of ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, derivatives reveal their significance in advancing scientific research across multiple disciplines. For example, studies on the substitution exchange reactions of aryloxycyclophosphazenes with sodium 2,2,2-trifluoroethoxide elucidate the reactivity and potential applications of these compounds in developing new materials with specific functional properties (Liu et al., 2012). The exploration of such reactions contributes to our understanding of chemical synthesis and material engineering, opening new avenues for the development of innovative materials.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
作用機序
Target of Action
It’s structurally similar compound, phenoxyethanol, is known to have antimicrobial properties and is effective against strains of pseudomonas aeruginosa .
Mode of Action
Phenoxyethanol, a related compound, exhibits antibacterial properties and is effective against certain bacteria even in the presence of serum . It’s less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
特性
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKQDMFYHWCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
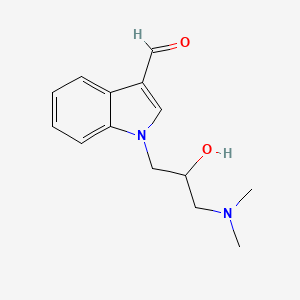
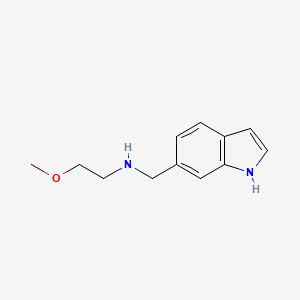
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)
![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)
![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)
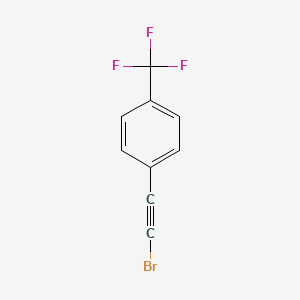

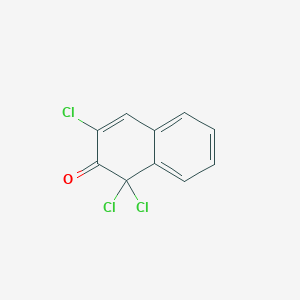
![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3123900.png)


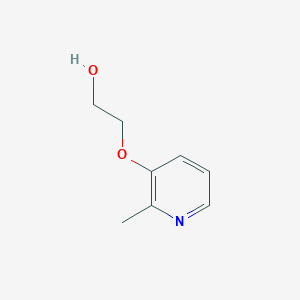
![[3-(4-Chlorophenyl)-1-adamantyl]methylamine](/img/structure/B3123931.png)
